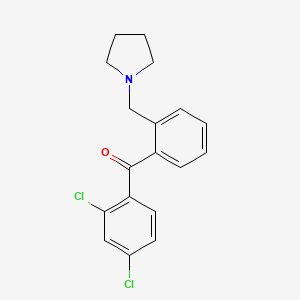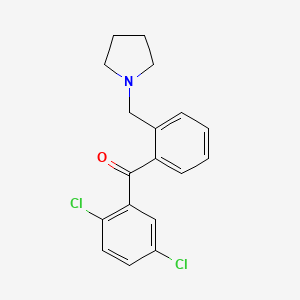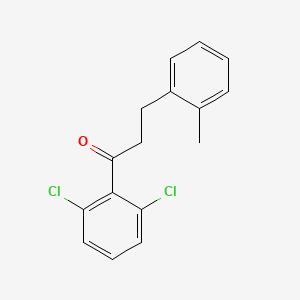
2',6'-Dichloro-3-(2-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dichloro-3-(2-methylphenyl)propiophenone is a heterocyclic organic compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 . It is also known by its IUPAC name, 1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of 2’,6’-Dichloro-3-(2-methylphenyl)propiophenone can be represented by the canonical SMILES string: CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl . This indicates that the molecule consists of a 2-methylphenyl group (CC1=CC=CC=C1) and a 2,6-dichlorophenyl group (C2=C(C=CC=C2Cl)Cl), connected by a propiophenone backbone (CCC(=O)).Physical And Chemical Properties Analysis
2’,6’-Dichloro-3-(2-methylphenyl)propiophenone has a boiling point of 386.7ºC at 760 mmHg and a flash point of 163.5ºC . Its density is 1.23g/cm³ . The compound has 1 H-Bond acceptor and 0 H-Bond donors .Applications De Recherche Scientifique
Copolymer Synthesis
Research has explored the use of 2',6'-dichloro-3-(2-methylphenyl)propiophenone in the synthesis of novel copolymers. For instance, trisubstituted ethylenes, including 2',6'-dichlorophenyl variants, were copolymerized with styrene, leading to copolymers with high glass transition temperatures, indicating a substantial decrease in chain mobility due to the high dipolar character of these copolymers (Kim et al., 1999).
Semisynthesis of Natural Methoxylated Propiophenones
2',6'-Dichloro-3-(2-methylphenyl)propiophenone has been used in the semisynthesis of natural methoxylated propiophenones. This process involves reacting phenylpropenes with palladium chloride and sodium formate in a specific solvent mixture, followed by oxidation. This method has been compared using conventional, ultrasound, and microwave heating (Joshi, Sharma, & Sinha, 2005).
Chlorination of Ketones
The chlorination of propiophenone, including variants like 2',6'-dichloro-3-(2-methylphenyl)propiophenone, in aqueous alkali with hypochlorite, leads to interesting chemical products. For example, this process results in 2-phenylglyceric acid as a major product, formed by further oxidation of 1-phenyl-1,2-propanedione (Cossar et al., 1991).
Polymer Stabilization
This compound has also been implicated in studies related to polymer stabilization. For example, certain derivatives are known as effective thermal stabilizers, protecting polymers against thermal degradation, especially under oxygen-deficient atmospheres. These stabilizers exhibit bifunctional mechanisms, influencing oxidative discoloration and thermal stability of polymers (Yachigo et al., 1993).
Catalyst Activation
Additionally, 2',6'-dichloro-3-(2-methylphenyl)propiophenone has been used in catalyst activation studies. For instance, it's involved in trapping "free" trimethylaluminum in methylalumoxane solutions, which is crucial for the performance of metallocene and "post-metallocene" olefin polymerization catalysts. The addition of sterically hindered phenols, such as 2,6-di-tert-butylphenol, to methylalumoxane solutions has shown to enhance productivity, polymer stereoregularity, and average molecular mass in propene polymerization (Busico et al., 2003).
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)16-13(17)7-4-8-14(16)18/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJWNZGDKDTFKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644049 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-20-0 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

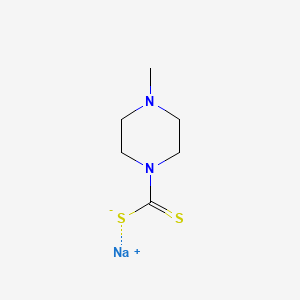

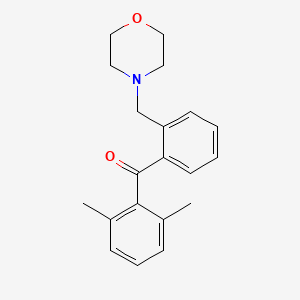
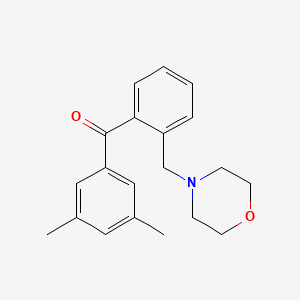
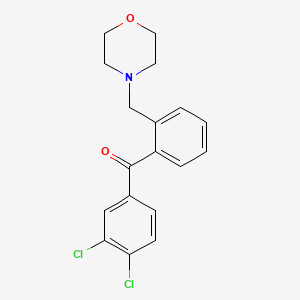
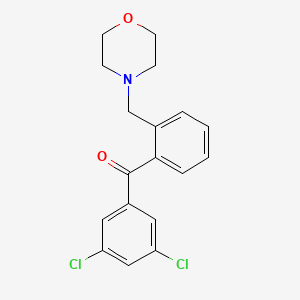

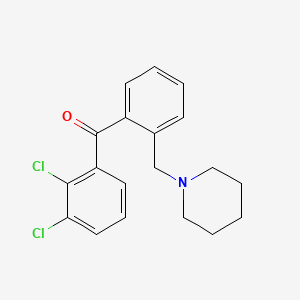

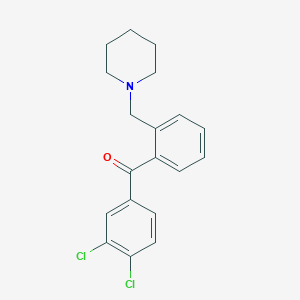

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)
